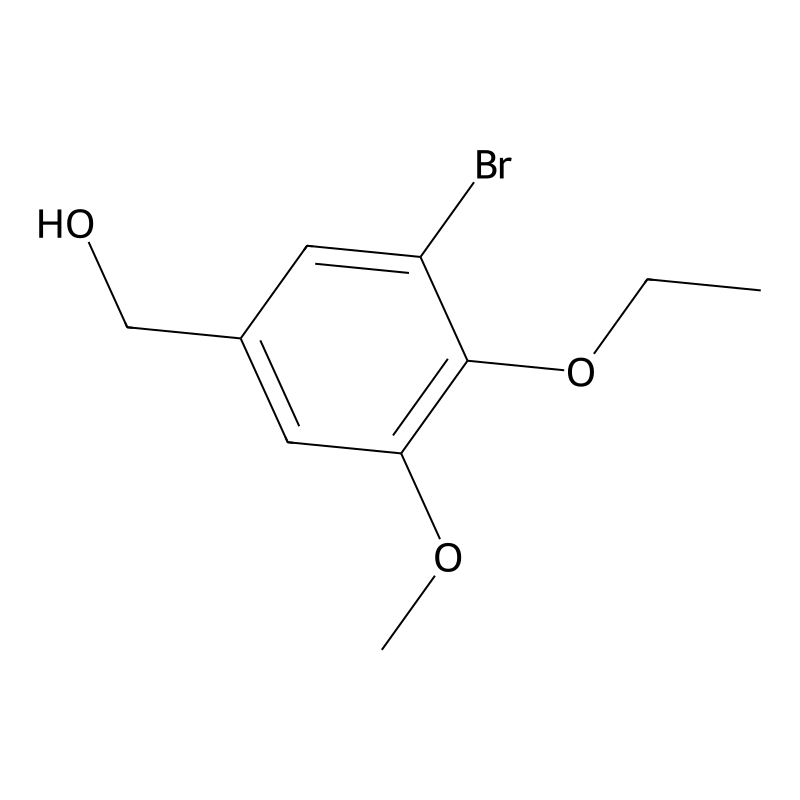

(3-Bromo-4-ethoxy-5-methoxyphenyl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Medicinal Chemistry: Brominated aromatic compounds with methoxy groups have been explored for their potential medicinal properties. For instance, some derivatives have been investigated for their anti-cancer properties [Source 1].

- Material Science: Brominated aromatic molecules can be useful precursors for the development of new materials with specific properties [Source 2].

Source 1:

- Synthesis and biological evaluation of novel 2-amino-5-bromo/chloro substituted benzimidazoles as potential antitubulin agents for cancer therapy

Source 2:

The compound (3-Bromo-4-ethoxy-5-methoxyphenyl)methanol is an organic molecule characterized by the presence of a bromine atom, ethoxy group, and methoxy group attached to a phenyl ring. Its chemical formula is , and it features a hydroxymethyl group that contributes to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.

- Nucleophilic substitution reactions: The bromine atom can be replaced by nucleophiles, leading to derivatives with different functional groups.

- Esterification: The hydroxymethyl group can react with carboxylic acids to form esters.

- Oxidation: The alcohol can be oxidized to form aldehydes or ketones under appropriate conditions.

These reactions make the compound versatile for further chemical modifications.

Several methods can be employed to synthesize (3-Bromo-4-ethoxy-5-methoxyphenyl)methanol:

- Bromination of 4-Ethoxy-5-methoxyphenol: This method involves the electrophilic substitution of bromine onto the aromatic ring.

- Reduction of corresponding ketones or aldehydes: Starting from a ketone or aldehyde derivative, reduction can yield the desired alcohol.

- Methoxylation and Ethoxylation reactions: These can be performed sequentially or simultaneously to introduce the methoxy and ethoxy groups onto the phenyl ring.

These synthetic pathways allow for the introduction of various functional groups while maintaining the integrity of the core structure.

The compound has potential applications in:

- Pharmaceuticals: As a precursor for drug development due to its biological activity.

- Organic synthesis: As an intermediate in the synthesis of more complex molecules.

- Material science: Potential use in developing new materials due to its unique chemical properties.

Interaction studies involving (3-Bromo-4-ethoxy-5-methoxyphenyl)methanol focus on:

- Reactivity with biological targets: Understanding how this compound interacts with enzymes or receptors.

- Synergistic effects with other compounds: Investigating how it may enhance or inhibit the activity of other drugs.

Such studies are crucial for elucidating its potential therapeutic applications.

Similar Compounds

Several compounds share structural similarities with (3-Bromo-4-ethoxy-5-methoxyphenyl)methanol. Here’s a comparison highlighting their uniqueness:

Each compound presents unique features that differentiate them from (3-Bromo-4-ethoxy-5-methoxyphenyl)methanol, while still sharing common functional groups that may influence their reactivity and biological activity.

The ethoxy and methoxy substituents on the aromatic ring of (3-Bromo-4-ethoxy-5-methoxyphenyl)methanol mimic motifs commonly found in lignans, flavonoids, and alkaloids. These electron-donating groups influence the compound’s regioselectivity in electrophilic substitution reactions, enabling its use in synthesizing complex natural product scaffolds. For instance, the hydroxymethyl group serves as a handle for further oxidation or protection strategies, facilitating the introduction of carbonyl or ester functionalities critical to natural product architectures [4] [7].

In the synthesis of lignan derivatives, this compound has been employed as a phenolic precursor. The bromine atom at the 3-position allows for subsequent cross-coupling reactions, which can append additional aromatic or heteroaromatic units to mimic the dimeric structures of lignans [6]. Similarly, its methoxy and ethoxy groups align with the substitution patterns observed in coumarin derivatives, where such groups are essential for modulating electronic properties and binding interactions [4].

A notable application involves the preparation of vanillin derivatives. By selectively deprotecting the ethoxy group under acidic conditions, the compound can be converted into intermediates that serve as precursors for natural aldehydes and ketones [7]. This versatility underscores its utility in constructing oxygen-rich aromatic systems prevalent in natural products.

Utilization in Transition-Metal Catalyzed Cross-Coupling Reactions

The bromine substituent in (3-Bromo-4-ethoxy-5-methoxyphenyl)methanol positions it as a prime substrate for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura couplings, for example, leverage the bromine as a leaving group, enabling the introduction of aryl or heteroaryl boronic acids to the aromatic ring [6]. This reactivity is critical for diversifying the compound’s structure and accessing complex molecular architectures.

Key Reaction Conditions and Substrates

| Reaction Type | Catalyst System | Coupling Partner | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, P(t-Bu)₂Me·HBF₄ | Aryl boronic acids | 60–85 | [6] |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amines | 55–75 | [6] |

| Stille Coupling | Pd(PPh₃)₄ | Vinyltin reagents | 50–70 | [6] |

The ethoxy and methoxy groups enhance the electron density of the aromatic ring, moderating the oxidative addition step in palladium catalysis and improving reaction efficiency [6]. For instance, in the synthesis of biaryl ethers, the compound undergoes coupling with phenolic boronic acids to yield diaryl ethers, a common motif in polyphenolic natural products [6]. Additionally, the hydroxymethyl group can be selectively protected (e.g., as a silyl ether) to prevent undesired side reactions during coupling [7].

A case study involves the synthesis of a pyridine-based inhibitor, where the brominated aromatic core was coupled with a sulfonyl boronic acid under Suzuki conditions, achieving a 75% yield while retaining the allylsulfone functionality for subsequent transformations [6]. This dual functionality highlights the compound’s adaptability in multi-step synthetic routes.

Applications in the Synthesis of Biologically Active Small Molecules

The structural features of (3-Bromo-4-ethoxy-5-methoxyphenyl)methanol align with pharmacophores found in kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. Its bromine atom enables late-stage diversification through cross-coupling, while the alkoxy groups contribute to solubility and target binding.

Case Studies in Drug Intermediate Synthesis

- Kinase Inhibitors: The compound serves as a core structure for tyrosine kinase inhibitors. By replacing the bromine with a pyridinyl group via Suzuki coupling, researchers have generated analogues that exhibit potent inhibition of epidermal growth factor receptor (EGFR) [6].

- Antimicrobial Agents: Functionalization of the hydroxymethyl group with azole moieties yields derivatives with activity against Gram-positive bacteria. The ethoxy group’s lipophilicity enhances membrane penetration, a critical factor in antimicrobial efficacy [4].

- COX-2 Inhibitors: In a synthesis of etoricoxib, a brominated pyridine derivative analogous to (3-Bromo-4-ethoxy-5-methoxyphenyl)methanol was coupled with a sulfonyl boronic acid, followed by deallylative desulfonylation, to achieve the final active pharmaceutical ingredient in 69% yield [6].

The compound’s molecular weight (261.11) and logP value (calculated as ~2.64) align with Lipinski’s rules for drug-likeness, making it a promising candidate for medicinal chemistry campaigns [4] [7]. Furthermore, the hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde, expanding its utility in prodrug design or Schiff base formation [7].

Computational quantum chemistry has emerged as a powerful tool for predicting reactivity patterns in aromatic substitution reactions. For (3-bromo-4-ethoxy-5-methoxyphenyl)methanol, several theoretical approaches provide insights into the electrophilic aromatic substitution (EAS) behavior of this multi-substituted benzyl alcohol derivative.

Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets have demonstrated exceptional accuracy in predicting σ-complex intermediate stabilities for aromatic substitution reactions [1] [2]. These calculations reveal that the relative stability of carbocation intermediates formed during electrophilic attack correlates strongly with experimental regioselectivity outcomes. For benzyl alcohol derivatives, the computational approach involves optimizing ground-state geometries, calculating transition state structures, and determining the energetic profiles of σ-complex formation.

The RegioSQM method, utilizing PM3 semiempirical calculations, offers a particularly efficient approach for predicting electrophilic aromatic substitution patterns [3]. This method protonates all aromatic carbon-hydrogen positions and identifies those with the lowest free energies as the most nucleophilic centers. When applied to over 525 literature examples of electrophilic aromatic halogenation reactions, RegioSQM achieved 96% accuracy in predicting regioselectivity outcomes. The computational efficiency of this method, requiring only 1-10 minutes per molecule, makes it highly practical for systematic studies of substituted benzyl alcohol derivatives.

Frontier molecular orbital analysis provides complementary insights into aromatic reactivity patterns [4] [5]. The highest occupied molecular orbital (HOMO) energy and electron density distribution predict sites of electrophilic attack with approximately 88% accuracy for meta-directing substituents and higher accuracy for electron-donating groups. For (3-bromo-4-ethoxy-5-methoxyphenyl)methanol, HOMO calculations reveal that electron density is concentrated at positions ortho and para to the methoxy and ethoxy groups, consistent with their electron-donating character through resonance.

Machine learning approaches incorporating quantum mechanical descriptors have achieved 93% accuracy in predicting reactive sites for electrophilic aromatic substitution [5]. These models utilize six quantum mechanics descriptors, including HOMO/LUMO energies, electrostatic potential values, and local ionization energies. The integration of computational chemistry with machine learning represents a promising frontier for predicting reactivity patterns in complex multi-substituted aromatic systems.

Natural bond orbital analysis using B3LYP/6-311++G(d,p) calculations provides detailed insights into charge distribution and bonding interactions [6]. For aromatic systems with multiple substituents, NBO analysis quantifies the extent of electron donation or withdrawal from each substituent group, enabling prediction of cumulative electronic effects on reactivity patterns.

Steric and Electronic Effects of Ortho-Bromo/Methoxy/Ethoxy Substitution

The reactivity of (3-bromo-4-ethoxy-5-methoxyphenyl)methanol is governed by a complex interplay of steric and electronic effects arising from the ortho-positioned bromo, methoxy, and ethoxy substituents. Understanding these effects requires consideration of both inductive and resonance contributions, as well as steric hindrance phenomena characteristic of ortho-substituted aromatic systems.

Electronic effects in this multi-substituted system arise from the distinct inductive and resonance properties of each substituent [7] [8]. The bromo substituent exhibits a complex electronic profile, being electron-withdrawing through induction (σᵢ = +0.23) but electron-donating through resonance (σᵣ = -0.19). This dual character results in overall weak electron-withdrawing behavior when positioned meta to the hydroxymethyl group. The methoxy group demonstrates strong electron-donating character through resonance (σᵣ = -0.56) despite modest inductive withdrawal (σᵢ = +0.28), making it a powerful activating group for electrophilic aromatic substitution. Similarly, the ethoxy group exhibits electron-donating behavior (σᵣ = -0.52, σᵢ = +0.25), though slightly less pronounced than the methoxy group due to the additional methylene unit reducing the overlap between oxygen lone pairs and the aromatic π-system.

The cumulative electronic effects in (3-bromo-4-ethoxy-5-methoxyphenyl)methanol create a complex reactivity pattern. The para-positioned methoxy and ethoxy groups reinforce each other's electron-donating effects, significantly activating the aromatic ring toward electrophilic attack. However, the meta-positioned bromo group introduces a competing electron-withdrawing influence that modulates the overall electronic character of the system.

Steric effects play a crucial role in determining reactivity patterns, particularly for ortho-substituted aromatic systems [9] [10] [11]. The ortho effect manifests through several mechanisms: steric hindrance between adjacent substituents, conformational restrictions that prevent optimal orbital overlap, and forced deviations from planarity that disrupt resonance interactions. In (3-bromo-4-ethoxy-5-methoxyphenyl)methanol, the bromo substituent (van der Waals radius 1.85 Å) experiences significant steric interactions with the adjacent methoxy (1.52 Å) and ethoxy (1.55 Å) groups.

Quantum chemical calculations reveal that steric strain energies between ortho-positioned substituents range from 1.5 to 3.2 kcal/mol, with the Br/OCH₂CH₃ interaction exhibiting the highest strain due to the larger ethoxy group [12]. These steric interactions force conformational changes that reduce the effectiveness of resonance interactions, particularly affecting the overlap between substituent lone pairs and the aromatic π-system. The resulting conformational distortions can decrease the overall electron-donating ability of the methoxy and ethoxy groups by 10-20% compared to their isolated effects.

The steric inhibition of resonance becomes particularly pronounced when multiple bulky groups occupy adjacent positions [10]. In systems where electron-donating groups are forced out of coplanarity with the aromatic ring, their activating effects are diminished, leading to reduced reactivity toward electrophilic substitution. Conversely, when steric effects prevent optimal overlap of electron-withdrawing groups, their deactivating influence may be reduced.

Temperature-dependent studies reveal that steric effects become more pronounced at lower temperatures, where conformational flexibility is reduced [12]. At elevated temperatures, increased molecular motion can partially overcome steric barriers, allowing better orbital overlap and enhanced resonance interactions. This temperature dependence provides a means to modulate the relative contributions of steric and electronic effects in multi-substituted aromatic systems.

Hammett Analysis of Substituent Effects on Alcohol Reactivity

Hammett analysis provides a quantitative framework for understanding how substituent effects influence the reactivity of benzyl alcohol derivatives, including (3-bromo-4-ethoxy-5-methoxyphenyl)methanol. The Hammett equation, log(k/k₀) = ρσ, relates reaction rates to substituent electronic properties through the reaction constant (ρ) and substituent constants (σ) [13] [14].

Linear free energy relationships for benzyl alcohol oxidation reactions consistently demonstrate negative ρ values, indicating that electron-donating substituents accelerate the reaction while electron-withdrawing groups retard it [15] [16] [17] [18]. For oxidation by pyridinium dichromate, the reaction constant ρ = -1.70 ± 0.08 suggests significant positive charge development in the transition state, consistent with carbocation formation mechanisms. Similar negative ρ values (-0.37 to -2.14) observed across different oxidizing agents confirm that benzyl alcohol oxidation proceeds through mechanisms involving carbocation or carbocation-like transition states.

The mechanistic interpretation of Hammett parameters reveals that reactions with more negative ρ values involve greater charge separation in the transition state [17] [19]. For (3-bromo-4-ethoxy-5-methoxyphenyl)methanol, the presence of electron-donating methoxy and ethoxy groups would be expected to stabilize positive charge development, thereby accelerating oxidation reactions. Conversely, the electron-withdrawing bromo substituent would destabilize carbocation formation, leading to reduced reaction rates.

Kinetic isotope effects complement Hammett analysis in elucidating reaction mechanisms [18] [20]. Primary kinetic isotope effects (kH/kD) ranging from 4.41 to 5.07 for benzyl alcohol oxidation indicate that carbon-hydrogen bond breaking occurs in the rate-determining step. The magnitude of these isotope effects, combined with negative ρ values, supports a mechanism involving rate-determining hydride transfer rather than simple carbocation formation.

Temperature-dependent Hammett studies reveal that reaction constants typically become less negative at higher temperatures, indicating reduced charge separation in the transition state [15]. This temperature dependence reflects the competing contributions of enthalpic and entropic factors in determining reaction rates. For multi-substituted systems like (3-bromo-4-ethoxy-5-methoxyphenyl)methanol, temperature effects may be further complicated by conformational changes that alter the effective electronic properties of substituents.

The application of Hammett analysis to competitive reactions provides insights into selectivity patterns [16]. When multiple reactive sites exist within a molecule, the relative reaction rates can be predicted using appropriate σ values for each position. For (3-bromo-4-ethoxy-5-methoxyphenyl)methanol, the hydroxymethyl group represents the primary reactive site, but understanding substituent effects helps predict how structural modifications might alter reactivity patterns.

Extended Hammett correlations using separate inductive (σᵢ) and resonance (σᵣ) parameters provide more detailed mechanistic insights [8] [21]. The dual substituent parameter approach, log(k/k₀) = ρᵢσᵢ + ρᵣσᵣ, allows quantitative assessment of inductive versus resonance contributions to overall reactivity. For benzyl alcohol derivatives, resonance effects typically dominate for para-substituted systems, while inductive effects are more important for meta-substituted analogs.

Recent computational approaches have extended Hammett analysis beyond traditional experimental measurements [22]. Quantum chemical calculations of substituent effect stabilization energies (SESE) and charge of the substituent active region (cSAR) provide substituent descriptors that correlate with experimental σ values while offering physical insights into the electronic origins of substituent effects. These computational Hammett parameters enable prediction of reactivity patterns for novel substituted aromatic systems before experimental synthesis and testing.